molecular formula C27H26N4O2 B368566 N-methyl-2-{2-[5-oxo-1-benzylpyrrolidin-3-yl]benzimidazolyl}-N-phenylacetamide CAS No. 912889-90-8

N-methyl-2-{2-[5-oxo-1-benzylpyrrolidin-3-yl]benzimidazolyl}-N-phenylacetamide

Cat. No. B368566
CAS RN: 912889-90-8
M. Wt: 438.5g/mol
InChI Key: YSEXCHFLBXOONB-UHFFFAOYSA-N
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Description

“N-methyl-2-{2-[5-oxo-1-benzylpyrrolidin-3-yl]benzimidazolyl}-N-phenylacetamide” is a chemical compound with the molecular formula C27H26N4O2 . It has been studied for its potential biological activities .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzimidazole ring attached to a pyrrolidine ring and a phenylacetamide group . The benzimidazole ring is a heterocyclic compound consisting of fused benzene and imidazole rings .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular structure and formula, as mentioned above . Further details about its physical and chemical properties are not available in the current literature.

Future Directions

The future directions for research on this compound could include further studies on its synthesis, chemical reactions, mechanism of action, and potential biological activities. Given the interest in benzimidazole derivatives for their potential medicinal properties , this compound could be a subject of future research in this area.

properties

IUPAC Name

2-[2-(1-benzyl-5-oxopyrrolidin-3-yl)benzimidazol-1-yl]-N-methyl-N-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N4O2/c1-29(22-12-6-3-7-13-22)26(33)19-31-24-15-9-8-14-23(24)28-27(31)21-16-25(32)30(18-21)17-20-10-4-2-5-11-20/h2-15,21H,16-19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSEXCHFLBXOONB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)CC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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